Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol. This compound is known for its unique structure, which offers potential for various applications in scientific research, including drug discovery, material synthesis, and biological studies.
Preparation Methods
The synthesis of Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide to form different substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a lead compound for drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound has a similar structure but contains additional methoxy and nitro groups, which can affect its chemical reactivity and biological activity.
Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-21-16(19)10-9-15-11-14(12-18(15)2)17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLYNLNULEKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376896 |
Source
|
Record name | ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128843-39-0 |
Source
|
Record name | ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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